molecular formula C11H20NO11PZn B12704857 Einecs 305-236-0 CAS No. 94386-14-8

Einecs 305-236-0

Cat. No.: B12704857
CAS No.: 94386-14-8
M. Wt: 438.6 g/mol
InChI Key: NNMODKXDABNZRE-UHFFFAOYSA-L
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Description

Einecs 305-236-0, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial applications. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its role as a radical initiator in polymerization processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of acetone cyanohydrin with hydrazine hydrate: This step forms the intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form 2,2’-azobis(2-methylpropionitrile).

Industrial Production Methods

In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are carefully monitored. The process ensures high yield and purity of the final product, which is essential for its applications in polymerization.

Chemical Reactions Analysis

Types of Reactions

2,2’-azobis(2-methylpropionitrile) primarily undergoes radical decomposition reactions. Upon heating, it decomposes to form free radicals, which are highly reactive and initiate polymerization processes.

Common Reagents and Conditions

    Reagents: Acetone cyanohydrin, hydrazine hydrate.

    Conditions: Controlled temperature, typically around 60-80°C for the decomposition to occur.

Major Products Formed

The major products formed from the decomposition of 2,2’-azobis(2-methylpropionitrile) are nitrogen gas and free radicals. These free radicals are crucial in initiating the polymerization of monomers to form polymers.

Scientific Research Applications

2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as a radical initiator in the polymerization of various monomers to form polymers.

    Biology: Employed in the study of radical-induced biological processes.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of plastics, rubbers, and other polymer-based materials.

Mechanism of Action

The mechanism by which 2,2’-azobis(2-methylpropionitrile) exerts its effects involves the generation of free radicals upon decomposition. These free radicals initiate the polymerization process by reacting with monomers, leading to the formation of polymer chains. The molecular targets are the monomers, and the pathways involved include radical chain reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl peroxide: Another radical initiator used in polymerization.

    Potassium persulfate: Commonly used in radical polymerization processes.

    Azobisisobutyronitrile (AIBN): A similar compound with comparable applications.

Uniqueness

2,2’-azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it generates. Compared to other initiators like benzoyl peroxide and potassium persulfate, it offers distinct advantages in terms of reaction control and polymer properties.

Properties

CAS No.

94386-14-8

Molecular Formula

C11H20NO11PZn

Molecular Weight

438.6 g/mol

IUPAC Name

zinc;4-carboxy-6-hydroxy-4-[hydroxy(oxido)phosphoryl]-6-oxohexanoate;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C7H11O9P.C4H11NO2.Zn/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16;6-3-1-5-2-4-7;/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16);5-7H,1-4H2;/q;;+2/p-2

InChI Key

NNMODKXDABNZRE-UHFFFAOYSA-L

Canonical SMILES

C(CC(CC(=O)O)(C(=O)O)P(=O)(O)[O-])C(=O)[O-].C(CO)NCCO.[Zn+2]

Origin of Product

United States

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